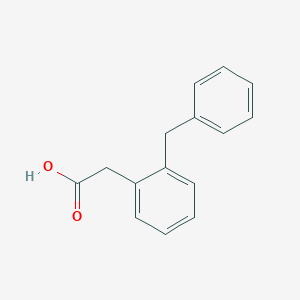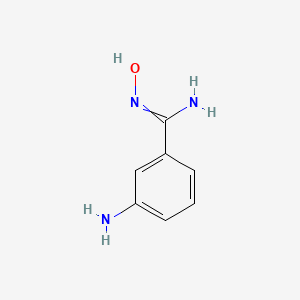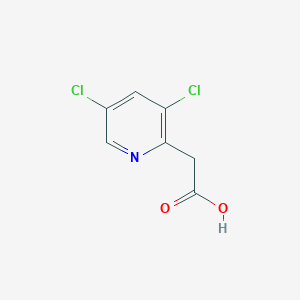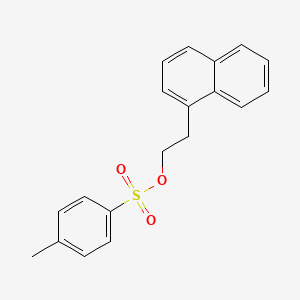
1-Tritylpiperidine
Vue d'ensemble
Description
PMID26815044-Composé-124: est un composé chimique connu pour son rôle important dans divers domaines de la recherche scientifique. Il est reconnu pour sa structure chimique et ses propriétés uniques, qui en font un sujet d'étude précieux en chimie, en biologie, en médecine et dans l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: : La synthèse du PMID26815044-Composé-124 implique une série de réactions chimiques dans des conditions spécifiques. La voie de synthèse exacte et les conditions de réaction sont propriétaires et détaillées dans la littérature scientifique et les brevets .
Méthodes de production industrielle: : La production industrielle du PMID26815044-Composé-124 implique généralement des processus de synthèse chimique à grande échelle. Ces méthodes sont conçues pour garantir un rendement et une pureté élevés du composé, souvent en utilisant des techniques avancées telles que la cristallisation pour la séparation et la purification .
Analyse Des Réactions Chimiques
Types de réactions: : Le PMID26815044-Composé-124 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure et les propriétés du composé pour différentes applications .
Réactifs et conditions courants: : Les réactions impliquant le PMID26815044-Composé-124 nécessitent souvent des réactifs et des conditions spécifiques. Par exemple, les réactions d'oxydation peuvent impliquer des agents oxydants comme le peroxyde d'hydrogène, tandis que les réactions de réduction peuvent utiliser des agents réducteurs tels que le borohydrure de sodium .
Produits principaux: : Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des conditions utilisées. Ces produits sont souvent des intermédiaires ou des dérivés du PMID26815044-Composé-124, qui peuvent être utilisés dans diverses applications .
Applications de la recherche scientifique
Chimie: : En chimie, le PMID26815044-Composé-124 est utilisé comme précurseur ou intermédiaire dans la synthèse d'autres molécules complexes.
Biologie: : En recherche biologique, le PMID26815044-Composé-124 est étudié pour ses interactions avec les molécules et les systèmes biologiques. Il est souvent utilisé dans des expériences pour comprendre ses effets sur les processus et les voies cellulaires .
Médecine: : En médecine, le PMID26815044-Composé-124 a des applications thérapeutiques potentielles. Il est étudié pour sa capacité à interagir avec des cibles moléculaires spécifiques, ce qui pourrait conduire au développement de nouveaux médicaments ou traitements .
Industrie: : Dans les applications industrielles, le PMID26815044-Composé-124 est utilisé dans la production de divers matériaux et produits chimiques. Ses propriétés le rendent adapté à une utilisation dans des procédés de fabrication qui nécessitent une grande précision et une grande efficacité .
Mécanisme d'action
Le mécanisme d'action du PMID26815044-Composé-124 implique son interaction avec des cibles et des voies moléculaires spécifiques. Il exerce ses effets en se liant à ces cibles, ce qui peut entraîner des changements dans les processus et les fonctions cellulaires. Les cibles et les voies moléculaires exactes impliquées font l'objet de recherches en cours .
Applications De Recherche Scientifique
Chemistry: : In chemistry, PMID26815044-Compound-124 is used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: : In biological research, PMID26815044-Compound-124 is studied for its interactions with biological molecules and systems. It is often used in experiments to understand its effects on cellular processes and pathways .
Medicine: : In medicine, PMID26815044-Compound-124 has potential therapeutic applications. It is investigated for its ability to interact with specific molecular targets, which could lead to the development of new drugs or treatments .
Industry: : In industrial applications, PMID26815044-Compound-124 is used in the production of various materials and chemicals. Its properties make it suitable for use in manufacturing processes that require high precision and efficiency .
Mécanisme D'action
The mechanism of action of PMID26815044-Compound-124 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, which can lead to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Composés similaires: : Des composés similaires au PMID26815044-Composé-124 comprennent d'autres molécules ayant des structures chimiques et des propriétés comparables. Ces composés peuvent partager des applications et des mécanismes d'action similaires .
Unicité: Cette unicité en fait un composé précieux pour la recherche scientifique et les applications industrielles .
Conclusion
Le PMID26815044-Composé-124 est un composé polyvalent et précieux avec une large gamme d'applications dans la recherche scientifique et l'industrie. Ses propriétés uniques et son potentiel en font un sujet d'étude et d'intérêt continus dans divers domaines.
Si vous avez d'autres questions ou si vous avez besoin de plus amples détails, n'hésitez pas à nous les poser !
Propriétés
Formule moléculaire |
C24H25N |
|---|---|
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
1-tritylpiperidine |
InChI |
InChI=1S/C24H25N/c1-5-13-21(14-6-1)24(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25-19-11-4-12-20-25/h1-3,5-10,13-18H,4,11-12,19-20H2 |
Clé InChI |
ZDTBBCYZMFEIHU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4-[(2-chloroethyl)thio]-](/img/structure/B8792605.png)

![2-(Methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B8792634.png)


![2-(BENZYLSULFANYL)-5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B8792658.png)



![4-Bromo-9-methoxy-7h-furo[3,2-g]chromen-7-one](/img/structure/B8792685.png)

![1-[1-(4-Methylphenyl)cyclohexyl]methanamine](/img/structure/B8792692.png)
![1,2-Dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B8792700.png)
